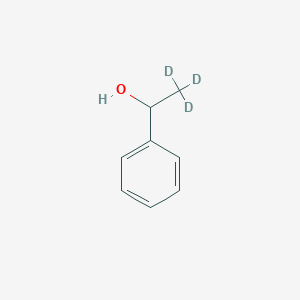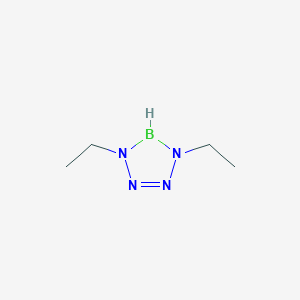
1,4-Diethyl-4,5-dihydro-1H-tetrazaborole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Diethyl-4,5-dihydro-1H-tetrazaborole, also known as Bortezomib, is a boronic acid-based proteasome inhibitor that has been used in the treatment of multiple myeloma. It is a small molecule that selectively inhibits the 26S proteasome, which is responsible for the degradation of intracellular proteins.
Mécanisme D'action
1,4-Diethyl-4,5-dihydro-1H-tetrazaborole selectively inhibits the 26S proteasome, which is responsible for the degradation of intracellular proteins. By inhibiting this process, 1,4-Diethyl-4,5-dihydro-1H-tetrazaborole leads to the accumulation of misfolded proteins, which can ultimately lead to cell death.
Effets Biochimiques Et Physiologiques
1,4-Diethyl-4,5-dihydro-1H-tetrazaborole has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines, which play a role in the development of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,4-Diethyl-4,5-dihydro-1H-tetrazaborole in lab experiments is its selectivity for the 26S proteasome. This allows for the specific targeting of intracellular proteins, which can be beneficial in studying the role of these proteins in various diseases. However, 1,4-Diethyl-4,5-dihydro-1H-tetrazaborole can also have off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
1. Investigating the potential use of 1,4-Diethyl-4,5-dihydro-1H-tetrazaborole in combination with other cancer therapies, such as chemotherapy and radiation therapy.
2. Studying the role of 1,4-Diethyl-4,5-dihydro-1H-tetrazaborole in the treatment of other autoimmune diseases, such as multiple sclerosis and psoriasis.
3. Developing new proteasome inhibitors that have improved selectivity and fewer off-target effects.
4. Investigating the use of 1,4-Diethyl-4,5-dihydro-1H-tetrazaborole in the treatment of other types of cancer, such as breast cancer and prostate cancer.
5. Studying the long-term effects of 1,4-Diethyl-4,5-dihydro-1H-tetrazaborole treatment on cancer survivors.
Méthodes De Synthèse
The synthesis of 1,4-Diethyl-4,5-dihydro-1H-tetrazaborole involves the reaction of boronic acid with the corresponding amine to form the boronic ester. This is followed by a reaction with a tetrazole derivative to form the tetrazaborole ring system. The final step involves the introduction of the diethylamino group to the tetrazaborole ring.
Applications De Recherche Scientifique
1,4-Diethyl-4,5-dihydro-1H-tetrazaborole has been extensively studied for its potential use in the treatment of various types of cancer, including multiple myeloma, mantle cell lymphoma, and non-small cell lung cancer. It has also been investigated for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.
Propriétés
Numéro CAS |
19258-82-3 |
|---|---|
Nom du produit |
1,4-Diethyl-4,5-dihydro-1H-tetrazaborole |
Formule moléculaire |
C4H11BN4 |
Poids moléculaire |
125.97 g/mol |
Nom IUPAC |
1,4-diethyl-5H-tetrazaborole |
InChI |
InChI=1S/C4H11BN4/c1-3-8-5-9(4-2)7-6-8/h5H,3-4H2,1-2H3 |
Clé InChI |
GHBNIGBEIAROJF-UHFFFAOYSA-N |
SMILES |
B1N(N=NN1CC)CC |
SMILES canonique |
B1N(N=NN1CC)CC |
Synonymes |
1,4-Diethyl-4,5-dihydro-1H-tetrazaborole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



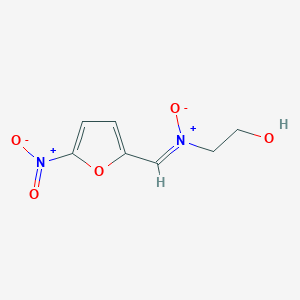
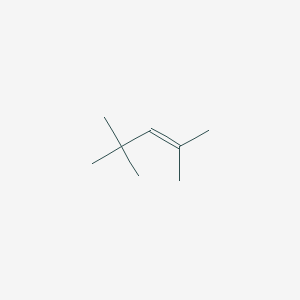
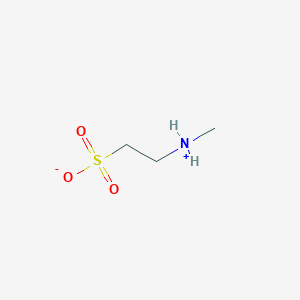
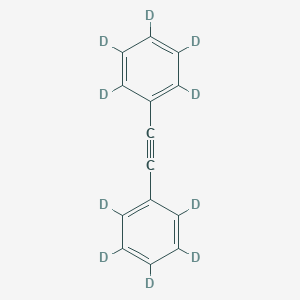
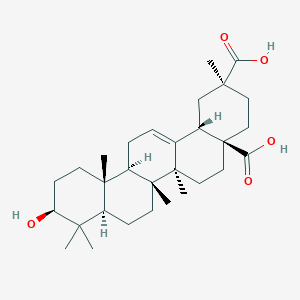
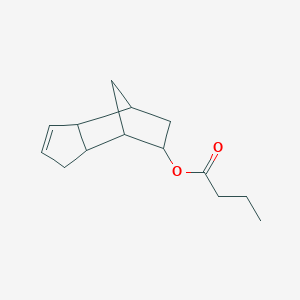
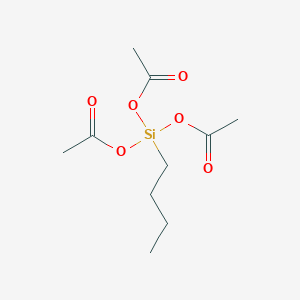
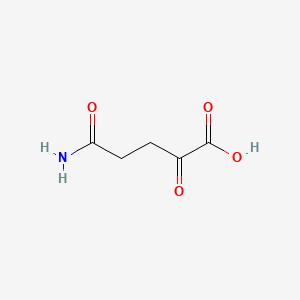
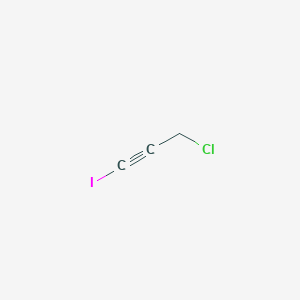
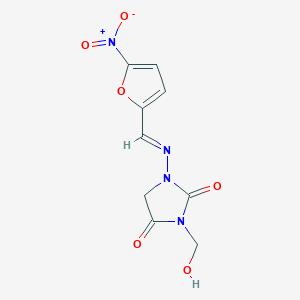

![Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-](/img/structure/B94470.png)
